molecular formula C6H4Cl3NO2S B13254125 (3,6-Dichloropyridin-2-yl)methanesulfonyl chloride

(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride

Cat. No.: B13254125
M. Wt: 260.5 g/mol
InChI Key: JSUSRBAMGIKUJI-UHFFFAOYSA-N
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Description

(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO2S and a molecular weight of 260.53 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloropyridin-2-yl)methanesulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 3,6-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridin-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamides and sulfonate esters .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichloropyridin-2-yl)methanesulfonyl chloride
  • (4-Chloropyridin-2-yl)methanesulfonyl chloride

Uniqueness

(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H4Cl3NO2S

Molecular Weight

260.5 g/mol

IUPAC Name

(3,6-dichloropyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H4Cl3NO2S/c7-4-1-2-6(8)10-5(4)3-13(9,11)12/h1-2H,3H2

InChI Key

JSUSRBAMGIKUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)CS(=O)(=O)Cl)Cl

Origin of Product

United States

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